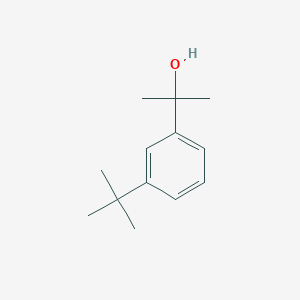

2-(3-Tert-butylphenyl)-2-propanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-tert-butylphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-12(2,3)10-7-6-8-11(9-10)13(4,5)14/h6-9,14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMRQVLDMWYRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Tert-butylphenyl)-2-propanol

Abstract

This technical guide provides a comprehensive overview of the core properties of 2-(3-tert-butylphenyl)-2-propanol, a tertiary alcohol with significant potential as a building block in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science. It details the compound's physicochemical characteristics, outlines a robust and common synthetic pathway via the Grignard reaction, discusses its spectroscopic signature, and provides essential safety and handling information. The causality behind methodological choices is explained to provide field-proven insights and ensure technical accuracy.

Introduction and Nomenclature

2-(3-tert-butylphenyl)-2-propanol is a substituted aromatic tertiary alcohol. Its structure, featuring a sterically hindered tert-butyl group on the phenyl ring at the meta position relative to the 2-hydroxypropyl group, imparts unique solubility and reactivity characteristics. This makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical active ingredients and specialized polymers. The tert-butyl group can influence molecular packing in the solid state and modify the electronic properties of the aromatic ring.

Key Identifiers:

-

IUPAC Name: 2-(3-tert-butylphenyl)propan-2-ol

-

Synonyms: 3-tert-butyl-α,α-dimethylbenzyl alcohol

-

Molecular Formula: C₁₃H₂₀O

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in experimental work, dictating choices of solvents, reaction conditions, and purification methods. The data for the para isomer, 2-(4-tert-butylphenyl)propan-2-ol, is presented here as a close reference.[1]

| Property | Value (for 2-(4-tert-butylphenyl)propan-2-ol) | Source |

| Molecular Weight | 192.30 g/mol | PubChem[1] |

| Appearance | White to pale yellow solid (predicted) | Analogous to 2-phenyl-2-propanol[2] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

The high XLogP3 value suggests significant lipophilicity, indicating good solubility in nonpolar organic solvents and poor solubility in water, a typical characteristic for molecules of this nature.[1]

Synthesis Pathway: Grignard Reaction

The most direct and reliable method for synthesizing tertiary alcohols like 2-(3-tert-butylphenyl)-2-propanol is the Grignard reaction.[3][4] This reaction is a cornerstone of organic synthesis for its efficiency in forming carbon-carbon bonds. The chosen pathway involves the nucleophilic addition of a methylmagnesium halide to 3'-tert-butylacetophenone.

Reaction Scheme: 3'-tert-butylacetophenone + CH₃MgBr → 2-(3-tert-butylphenyl)-2-propanol

Mechanistic Insight

The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a source of the highly nucleophilic methyl carbanion (CH₃⁻).[4] This carbanion attacks the electrophilic carbonyl carbon of the 3'-tert-butylacetophenone. The pi-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[3][5]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Grignard synthesis workflow for 2-(3-tert-butylphenyl)-2-propanol.

Step-by-Step Protocol

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3'-tert-butylacetophenone in anhydrous diethyl ether in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reaction: Cool the solution to 0°C using an ice bath. Slowly add 1.1 equivalents of methylmagnesium bromide (typically a 3.0 M solution in ether) via the dropping funnel. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure complete consumption of the starting material.

-

Workup (Quenching): Cool the flask back to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: NH₄Cl is a mild acid used to protonate the alkoxide and quench any remaining Grignard reagent without causing potential acid-catalyzed dehydration of the tertiary alcohol product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(3-tert-butylphenyl)-2-propanol.[6]

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. While a specific published spectrum for this isomer is not available, the expected spectral data can be reliably predicted based on its structure and analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show:

-

A singlet around 1.3 ppm, integrating to 9 protons, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

A singlet around 1.6 ppm, integrating to 6 protons, from the two equivalent methyl groups of the propan-2-ol moiety.

-

A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift variable depending on concentration and solvent.

-

A complex multiplet pattern in the aromatic region (approx. 7.2-7.5 ppm) corresponding to the four protons on the substituted phenyl ring.

-

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon environment. Key expected signals include quaternary carbons for the C-O bond and the tert-butyl attachment point, signals for the methyl groups, and four distinct signals for the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information.

-

A strong, broad absorption band in the region of 3500–3200 cm⁻¹ is characteristic of the O-H stretching vibration, with the broadening due to hydrogen bonding.[7]

-

C-H stretching vibrations from the alkyl groups will appear around 2900 cm⁻¹.[7]

-

A C-O stretching vibration should be visible in the 1350-1030 cm⁻¹ range.[7]

-

Aromatic C-H and C=C vibrations will be present in the fingerprint region.

-

Reactivity and Potential Applications

As a tertiary alcohol, 2-(3-tert-butylphenyl)-2-propanol is resistant to oxidation under standard conditions. Its primary reactivity centers around the hydroxyl group.

-

Dehydration: Acid-catalyzed dehydration will lead to the formation of the corresponding alkene, 2-(3-tert-butylphenyl)prop-1-ene. This reaction is a common transformation for tertiary alcohols.

-

Substitution: The hydroxyl group can be converted into a good leaving group and substituted, although this is often challenging for tertiary alcohols due to steric hindrance.

Applications: The unique substitution pattern makes this compound a candidate for:

-

Pharmaceutical Synthesis: As an intermediate for creating complex molecules with specific steric and electronic properties.[2]

-

Materials Science: As a monomer or additive in polymer synthesis to control properties like solubility and thermal stability.

-

Agrochemicals: As a building block for novel pesticides or herbicides.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this isomer is not available, data from analogous compounds like tert-butyl alcohol and other substituted phenols should be used to guide handling procedures.

-

Hazards: Assumed to be a flammable solid or liquid.[8] May cause serious eye irritation and respiratory irritation.[8][9] May be harmful if inhaled or swallowed.[8][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood.[11] Keep away from heat, sparks, and open flames.[9] All equipment should be properly grounded to prevent static discharge.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 275717, 2-(4-Tert-butylphenyl)propan-2-ol. Retrieved February 19, 2026, from [Link].

-

Airgas. (2017). Safety Data Sheet: Tert-Butanol. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 2-phenyl, butanoate. Retrieved February 19, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112494, 3-(3-tert-Butylphenyl)-2-methylpropanal. Retrieved February 19, 2026, from [Link].

-

Chemcd. (n.d.). 3-(3-TERT-BUTYLPHENYL)-2-METHYLPROPANAL. Retrieved February 19, 2026, from [Link].

-

Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved February 19, 2026, from [Link].

-

Quora. (2020). How will you prepare tert-Butyl alcohol with the help of the Grignard reaction?. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Retrieved February 19, 2026, from [Link].

-

Purdue University. (n.d.). Grignard Reagents. Retrieved February 19, 2026, from [Link].

-

Allen Institute. (n.d.). In the given reaction - C6H5-C(=O)-CH3. Retrieved February 19, 2026, from [Link].

Sources

- 1. 2-(4-Tert-butylphenyl)propan-2-ol | C13H20O | CID 275717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Grignard Reagents [chemed.chem.purdue.edu]

- 5. In the given reaction `C_6H_5-overset(O)overset(||)C-CH_3overset((i)C_2H_8MgBr)underset((ii)H_2"O"//H^+)rarr(X)` X will be [allen.in]

- 6. 2-PHENYL-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 7. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. cochise.edu [cochise.edu]

- 9. fishersci.se [fishersci.se]

- 10. fishersci.com [fishersci.com]

- 11. download.basf.com [download.basf.com]

Technical Guide: Synthesis of 2-(3-Tert-butylphenyl)-2-propanol

[1]

Executive Summary

Target Molecule: 2-(3-Tert-butylphenyl)-2-propanol CAS Registry Number: (Analogous to 2-phenyl-2-propanol, specific isomer registry may vary; core structure: meta-tert-butyl-α,α-dimethylbenzyl alcohol).[1] Primary Application: Intermediate in the synthesis of agrochemicals, fragrance compounds, and sterically demanding ligands for transition metal catalysis.

This guide details the synthesis of 2-(3-tert-butylphenyl)-2-propanol via two distinct organometallic pathways. The primary pathway (Route A) utilizes a Grignard reaction starting from the commercially available 1-bromo-3-tert-butylbenzene.[1] This route is preferred for its reliability and direct access to the tertiary alcohol without intermediate isolation. The secondary pathway (Route B) involves the nucleophilic addition of methylmagnesium bromide to 3-tert-butylacetophenone, suitable when the ketone precursor is readily available.[1]

Retrosynthetic Analysis

To design the most efficient synthesis, we analyze the target molecule's disconnections. The tertiary alcohol center suggests two logical bond-breaking points:

-

Disconnection A: Breaking the bond between the aryl ring and the isopropyl alcohol moiety (implying an aryl nucleophile and acetone).

-

Disconnection B: Breaking the bond between the methyl group and the alpha-carbon (implying a ketone electrophile and a methyl nucleophile).

Visualization: Retrosynthetic Logic

Figure 1: Retrosynthetic tree illustrating the two primary disconnections. Route A is generally preferred for laboratory-scale synthesis due to the ubiquity of the aryl bromide.

Route A: Grignard Addition to Acetone (The Gold Standard)[1][2]

This protocol is the most robust method for synthesizing the target. It relies on the in situ generation of the aryl Grignard reagent followed by trapping with anhydrous acetone.

Reaction Scheme

Step 1:

Materials & Reagents

| Reagent | Equiv.[2] | Role | Purity/Notes |

| 1-Bromo-3-tert-butylbenzene | 1.0 | Substrate | >98%, Dry over molecular sieves if old.[1] |

| Magnesium Turnings | 1.2 | Metal | Freshly crushed or activated with iodine. |

| Acetone | 1.5 | Electrophile | Strictly Anhydrous (Distilled over CaSO4 or sieves).[3] |

| THF or Diethyl Ether | Solvent | Solvent | Anhydrous, inhibitor-free.[1] |

| Iodine ( | Cat.[3] | Activator | Single crystal. |

| Ammonium Chloride ( | Excess | Quench | Saturated aqueous solution.[3] |

Detailed Protocol

Phase 1: Activation and Grignard Formation [1]

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add a magnetic stir bar.[2]

-

Loading: Add Magnesium turnings (1.2 equiv) to the flask. Add a single crystal of Iodine.

-

Activation: Heat the flask gently with a heat gun until the iodine vaporizes (purple vapor), coating the Mg surface. Allow to cool.

-

Initiation: Add just enough anhydrous THF to cover the Mg. Add ~5% of the total volume of 1-bromo-3-tert-butylbenzene.[1]

-

Observation: Turbidity and mild exotherm indicate initiation. If no reaction occurs, sonicate or add a drop of 1,2-dibromoethane.[1]

-

-

Addition: Dilute the remaining bromide in THF (1:4 v/v). Add this solution dropwise via the addition funnel to maintain a gentle reflux without external heating.

-

Completion: Once addition is complete, reflux at 65°C (THF) or 35°C (Ether) for 1 hour to ensure full conversion of the bromide. The solution should be dark grey/brown.

Phase 2: Nucleophilic Addition

-

Cooling: Cool the Grignard solution to 0°C using an ice/water bath.

-

Acetone Prep: Dissolve anhydrous acetone (1.5 equiv) in an equal volume of anhydrous THF.

-

Controlled Addition: Add the acetone solution dropwise over 30 minutes.

-

Equilibration: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

Phase 3: Workup & Purification

-

Quench: Cool back to 0°C. Slowly add saturated aqueous

.-

Note: Do not use HCl, as strong acid can cause dehydration of the tertiary alcohol to the alkene (alpha-methylstyrene derivative).[1]

-

-

Extraction: Extract the aqueous layer 3x with Diethyl Ether or Ethyl Acetate.

-

Wash: Combine organic layers and wash with Brine (sat. NaCl).[3]

-

Dry: Dry over anhydrous

and filter. -

Concentration: Remove solvent under reduced pressure (Rotovap).

-

Purification:

-

Distillation: High-vacuum distillation is recommended (bp approx. 110-120°C at 2 mmHg).[1]

-

Column Chromatography: If distillation is difficult, use Silica Gel (Hexanes:EtOAc 9:1).

-

Route B: Methylation of 3-Tert-butylacetophenone[1]

This route is ideal if the ketone is available, as it avoids the handling of the aryl bromide and magnesium activation steps.

Protocol Summary

-

Reagent: Use commercially available Methylmagnesium Bromide (3.0 M in Ether).

-

Substrate: 3-Tert-butylacetophenone (dissolved in anhydrous Ether).

-

Procedure:

-

Cool MeMgBr (1.2 equiv) to 0°C under

. -

Add the ketone solution dropwise.

-

Stir at RT for 2 hours.

-

Quench with

(sat).[3]

-

-

Advantage: Cleaner reaction profile; often requires less purification than Route A.

-

Disadvantage: The starting ketone is significantly more expensive and less commonly stocked than the aryl bromide.

Mechanism & Causality[1]

Understanding the mechanism is crucial for troubleshooting. The steric bulk of the tert-butyl group at the meta position does not directly hinder the reaction center (which is meta to it), but it increases the lipophilicity of the molecule.

Visualization: Grignard Mechanism

Figure 2: Mechanistic flow and critical control points to avoid side products.[1]

Analytical Data (Expected)

To validate your product, compare against these expected spectral characteristics:

Safety & Handling

-

Organometallics: Grignard reagents are pyrophoric and react violently with water. All glassware must be oven-dried.[1]

-

Solvents: THF and Ether form explosive peroxides. Test with peroxide strips before distillation or use.

-

Quenching: The hydrolysis of the magnesium alkoxide is exothermic. Add the quench solution slowly to prevent solvent boiling.

References

-

Grignard Reaction Fundamentals

-

Synthesis of Meta-substituted Aromatics

-

General Alcohol Synthesis via Grignard

-

Alternative Ketone Precursor

Sources

- 1. 3-tert-butylbromobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. zauba.com [zauba.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methyl 3-tert-butylbenzoate | C12H16O2 | CID 13498511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3'-TERT-BUTYLACETOPHENONE | 6136-71-6 [chemicalbook.com]

Precision in Organic Synthesis: Theoretical Yield Determination for 2-(3-Tert-butylphenyl)-2-propanol

Strategic Overview

In the landscape of pharmaceutical and agrochemical development, 2-(3-tert-butylphenyl)-2-propanol serves as a critical lipophilic scaffold. Its structural integrity—defined by a bulky meta-tert-butyl group and a tertiary alcohol moiety—offers unique steric and electronic properties that influence receptor binding and metabolic stability.

For researchers and process chemists, accurately calculating the theoretical yield is not merely an academic exercise; it is the baseline for evaluating process efficiency (E-factor), cost-effectiveness, and environmental impact. This guide provides a rigorous, field-proven methodology for determining the theoretical yield of this specific tertiary alcohol via the Grignard reaction, the industry-standard synthesis route.

Reaction Dynamics & Stoichiometry

The synthesis relies on a two-step Grignard sequence: the formation of the organomagnesium reagent followed by nucleophilic addition to a ketone.[1]

Reaction A: Grignard Formation

Reaction B: Nucleophilic Addition & Hydrolysis

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the transformation flow and critical intermediates.

The Calculation Matrix

To ensure trustworthiness in your data, calculations must be based on precise molecular weights and purity-corrected masses.

Stoichiometric Table

| Component | Role | Molecular Formula | MW ( g/mol ) | Density (g/mL) |

| 1-Bromo-3-tert-butylbenzene | Limiting Reagent | C₁₀H₁₃Br | 213.12 | 1.22 |

| Magnesium (Turnings) | Reagent (Excess) | Mg | 24.31 | 1.74 |

| Acetone | Electrophile (Excess) | C₃H₆O | 58.08 | 0.784 |

| 2-(3-tert-butylphenyl)-2-propanol | Product | C₁₃H₂₀O | 192.30 | N/A |

Step-by-Step Calculation Logic

The theoretical yield assumes 100% conversion of the limiting reagent. In Grignard reactions, the aryl halide is typically the limiting reagent, while Magnesium and Acetone are used in excess (1.1–1.5 equivalents) to drive the reaction to completion and account for moisture scavenging.

Scenario: You are starting with 5.00 grams of 1-Bromo-3-tert-butylbenzene.

Step 1: Calculate Moles of Limiting Reagent

Step 2: Determine Stoichiometric Ratio

From the balanced equation, 1 mole of Bromide yields 1 mole of Product.

Step 3: Calculate Theoretical Mass

Calculation Workflow (Graphviz Visualization)

Use this logic flow to validate your own experimental data.

Operational Protocol (Field-Proven)

Theoretical yield is an ideal; actual yield depends on experimental rigor. The following protocol is designed to minimize common failure points like moisture ingress and homocoupling.

Equipment Preparation[3][4][5][6]

-

Glassware: Oven-dried at 120°C for >4 hours. Assemble hot under nitrogen flow.

-

Atmosphere: Strictly anhydrous Nitrogen or Argon.

-

Solvent: Anhydrous Diethyl Ether or THF (freshly distilled or from a solvent purification system).

Experimental Procedure

-

Activation: In a 3-neck flask, place 1.2 eq Magnesium turnings . Add a crystal of Iodine.[2][3] Flame dry the setup under vacuum, then backfill with N₂.

-

Initiation: Add just enough anhydrous ether to cover the Mg. Add 5% of the 1-Bromo-3-tert-butylbenzene solution. Wait for turbidity/exotherm (initiation).[3] Note: If no reaction occurs, apply gentle heat or sonication.

-

Grignard Formation: Add the remaining bromide solution dropwise to maintain a gentle reflux. Stir for 1 hour after addition.

-

Addition: Cool to 0°C. Add 1.5 eq Acetone (dried over molecular sieves) dropwise. Caution: Highly exothermic.

-

Quench: Pour the mixture into ice-cold saturated NH₄Cl solution.

-

Workup: Extract with ether, wash with brine, dry over MgSO₄, and concentrate.

Yield Gap Analysis: Why Theory Reality

When reporting results, understanding the "Yield Gap" demonstrates scientific maturity.

-

Homocoupling (Wurtz Reaction): The Grignard reagent can react with unreacted bromide to form a bi-aryl byproduct (3,3'-di-tert-butylbiphenyl). This is the primary cause of yield loss.

-

Enolization: While less common with acetone, sterically hindered Grignards can sometimes act as bases, deprotonating the ketone rather than attacking the carbonyl.

-

Moisture Scavenging: Any water present destroys the Grignard reagent ($ \text{R-MgBr} + \text{H}_2\text{O} \to \text{R-H} + \text{Mg(OH)Br} $), converting the starting material into 3-tert-butylbenzene.

References

-

PubChem. (2025).[4] 2-(4-tert-butylphenyl)propan-2-ol Compound Summary. National Library of Medicine. [Link](Note: Reference describes the para-isomer analog, confirming physicochemical properties for the isomer class).

-

Organic Syntheses. (2010). Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. Org. Synth. 87, 263. [Link](Demonstrates handling of meta-substituted tert-butyl aryl bromides).

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Tert-butylphenyl)-2-propanol

This guide provides a comprehensive overview of the synthetic routes and structural characterization of the tertiary alcohol, 2-(3-tert-butylphenyl)-2-propanol. The information herein is curated for researchers, scientists, and professionals in drug development who require a deep technical understanding of this molecule's preparation and verification.

Introduction and Retrosynthetic Analysis

The compound 2-(3-tert-butylphenyl)-2-propanol is a tertiary alcohol featuring a meta-substituted tert-butylphenyl group. While not extensively documented in dedicated discovery literature, its synthesis relies on fundamental and robust organic reactions. A logical retrosynthetic analysis points to a Grignard reaction as the final key bond-forming step. This involves the reaction of a suitable Grignard reagent with a ketone. Two primary disconnections are possible:

-

Disconnection A: Reaction of 3-tert-butylphenylmagnesium bromide with acetone.

-

Disconnection B: Reaction of methylmagnesium bromide with 3-tert-butylacetophenone.

For practical laboratory synthesis, Disconnection B is often preferred due to the commercial availability and ease of handling of methylmagnesium bromide. Therefore, the primary challenge lies in the efficient synthesis of the key intermediate, 3-tert-butylacetophenone.

Synthesis of the Precursor: 3-tert-Butylacetophenone

The direct Friedel-Crafts acylation of tert-butylbenzene is not a viable route for the synthesis of 3-tert-butylacetophenone. The tert-butyl group is an ortho-, para-director, and due to steric hindrance, the para-substituted product, 4-tert-butylacetophenone, is predominantly formed[1]. Therefore, an alternative, more regioselective strategy is required. A plausible route involves starting with a precursor that already possesses the desired meta-substitution pattern, such as 1-bromo-3-tert-butylbenzene.

A reported synthesis of 1-bromo-3-tert-butylbenzene starts from 2-bromo-4-tert-butylaniline via a hydrodediazoniation protocol[2]. The aniline is first diazotized with sodium nitrite in the presence of sulfuric and acetic acid. The resulting diazonium salt is then reduced with iron(II) sulfate in dimethylformamide (DMF) to yield 1-bromo-3-tert-butylbenzene[2].

With 1-bromo-3-tert-butylbenzene in hand, two potential pathways can be envisioned for its conversion to 3-tert-butylacetophenone:

Method 1: Grignard Reaction with Acetaldehyde followed by Oxidation

-

Formation of the Grignard Reagent: 1-bromo-3-tert-butylbenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form 3-tert-butylphenylmagnesium bromide[3][4].

-

Reaction with Acetaldehyde: The Grignard reagent is then reacted with acetaldehyde in a nucleophilic addition reaction to yield the secondary alcohol, 1-(3-tert-butylphenyl)ethanol, after acidic workup[5].

-

Oxidation: The secondary alcohol is subsequently oxidized to the desired ketone, 3-tert-butylacetophenone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), or milder, more environmentally friendly options like hydrogen peroxide in the presence of a suitable catalyst[6][7].

Method 2: Lithium-Halogen Exchange and Reaction with an Acetylating Agent

An alternative to the Grignard approach involves a lithium-halogen exchange followed by reaction with an appropriate acetylating agent. For instance, reaction of 1-bromo-3-tert-butylbenzene with an organolithium reagent like n-butyllithium would generate 3-tert-butylphenyllithium. This could then be reacted with a suitable acetylating agent to form the desired ketone.

For the purpose of this guide, we will proceed with the Grignard reaction of 3-tert-butylacetophenone with methylmagnesium bromide to form the final product.

Synthesis of 2-(3-Tert-butylphenyl)-2-propanol via Grignard Reaction

The final step in the synthesis of 2-(3-tert-butylphenyl)-2-propanol is the addition of a methyl group to the carbonyl of 3-tert-butylacetophenone using a methyl Grignard reagent, typically methylmagnesium bromide (CH₃MgBr)[3].

Experimental Protocol

Materials:

-

3-tert-butylacetophenone

-

Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture. A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

-

Reaction Setup: A solution of 3-tert-butylacetophenone in anhydrous diethyl ether is placed in the dropping funnel. The round-bottom flask is charged with the methylmagnesium bromide solution and may be further diluted with anhydrous ether.

-

Grignard Addition: The flask containing the Grignard reagent is cooled in an ice bath. The solution of 3-tert-butylacetophenone is added dropwise with stirring. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete reaction.

-

Quenching: The reaction is carefully quenched by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with diethyl ether. The combined organic extracts are then washed with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(3-tert-butylphenyl)-2-propanol.

Synthetic Workflow Diagram

Structural Characterization

Due to the absence of readily available experimental spectra for 2-(3-tert-butylphenyl)-2-propanol, the following data are predicted based on analogous structures and established spectroscopic principles.

Predicted ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | Multiplet | 4H | Aromatic protons |

| ~2.1 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~1.6 | Singlet | 6H | Methyl protons (-C(CH₃)₂) |

| ~1.3 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

The chemical shift of the hydroxyl proton can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectrum (in CDCl₃)

The carbon-13 NMR spectrum will show a unique signal for each carbon atom in a different chemical environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Quaternary aromatic C (C-tert-butyl) |

| ~148 | Quaternary aromatic C (C-C(OH)(CH₃)₂) |

| ~128-122 | Aromatic CH carbons |

| ~73 | Quaternary carbinol C (-C (OH)(CH₃)₂) |

| ~34 | Quaternary tert-butyl C (-C (CH₃)₃) |

| ~31 | tert-Butyl methyl C (-C(CH₃ )₃) |

| ~30 | Carbinol methyl C (-C(OH)(CH₃ )₂) |

Predicted Infrared (IR) Spectrum

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration |

| ~3600-3200 (broad) | O-H stretch (hydrogen-bonded) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2960-2850 | Aliphatic C-H stretch |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1200-1100 | C-O stretch (tertiary alcohol) |

The broadness of the O-H stretch is a hallmark of alcohols due to hydrogen bonding[8][9][10].

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight of C₁₃H₂₀O. This peak may be of low intensity due to the facile fragmentation of tertiary alcohols[11][12].

-

Major Fragments:

-

m/z = 177 (M-15): Loss of a methyl radical (•CH₃) from the propan-2-ol group.

-

m/z = 135: Loss of the propan-2-ol group with a hydrogen transfer, or loss of a tert-butyl radical followed by rearrangement.

-

m/z = 59: A fragment corresponding to [C(OH)(CH₃)₂]⁺.

-

m/z = 57: A fragment corresponding to the tert-butyl cation [C(CH₃)₃]⁺.

-

Molecular Structure and Key Moieties

Conclusion

This technical guide outlines a robust and logical synthetic approach for the preparation of 2-(3-tert-butylphenyl)-2-propanol, a molecule for which direct discovery literature is sparse. By leveraging well-established reactions such as regioselective synthesis of a meta-substituted precursor and the Grignard reaction, a clear pathway is established. The provided predicted spectroscopic data serves as a benchmark for the characterization and purity assessment of the synthesized compound. This guide should serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development.

References

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. 3-tert-butylbromobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. PROBLEM 46 Show how each of the following compounds could be prepared fro.. [askfilo.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. allsubjectjournal.com [allsubjectjournal.com]

- 11. whitman.edu [whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Technical Monograph: 2-(3-Tert-butylphenyl)-2-propanol

High-Purity Synthesis, Characterization, and Utility in Medicinal Chemistry

Executive Summary

2-(3-Tert-butylphenyl)-2-propanol (CAS: 106594-40-5) is a specialized tertiary benzylic alcohol characterized by a meta-substituted tert-butyl group on the phenyl ring. Unlike its para-substituted counterparts—widely used in the fragrance industry (e.g., precursors to Lilial)—the meta isomer serves as a critical lipophilic scaffold in Structure-Activity Relationship (SAR) studies for drug development. Its unique steric profile and metabolic stability make it a valuable bioisostere for manipulating receptor binding affinity and optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

This guide provides a definitive technical workflow for the synthesis, purification, and application of 2-(3-Tert-butylphenyl)-2-propanol, moving beyond generic protocols to offer field-proven methodologies for high-purity isolation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| IUPAC Name | 2-(3-tert-butylphenyl)propan-2-ol |

| Common Synonyms | m-tert-butyl-α,α-dimethylbenzyl alcohol; meta-tert-butyl dimethyl carbinol |

| CAS Number | 106594-40-5 |

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol |

| Predicted LogP | ~3.8 (High Lipophilicity) |

| Physical State | Viscous colorless oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in EtOH, DMSO, DCM; Insoluble in water |

High-Fidelity Synthesis Protocol

Expert Insight: While industrial routes often employ Friedel-Crafts alkylation of cumene followed by oxidation, this method invariably yields difficult-to-separate meta/para mixtures. For research and pharmaceutical applications requiring >98% purity, a Grignard-mediated approach starting from isomerically pure 1-bromo-3-tert-butylbenzene is the gold standard.

Reagents & Materials

-

Precursor: 1-Bromo-3-tert-butylbenzene (CAS: 3972-65-4)

-

Reagent: Methylmagnesium bromide (3.0 M in diethyl ether) or Acetone (anhydrous)

-

Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free

-

Catalyst: Iodine (crystal) for Grignard initiation

Step-by-Step Methodology

Phase 1: Formation of the Grignard Reagent

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and dropping funnel.

-

Activation: Add Magnesium turnings (1.2 eq) and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

-

Initiation: Add 10% of the 1-Bromo-3-tert-butylbenzene solution (in THF). Wait for exotherm (solvent boiling) to confirm initiation.

-

Addition: Dropwise add the remaining bromide solution over 1 hour, maintaining a gentle reflux. Stir for an additional 2 hours at ambient temperature to ensure complete conversion to 3-tert-butylphenylmagnesium bromide.

Phase 2: Nucleophilic Addition

-

Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.

-

Electrophile Addition: Add anhydrous Acetone (1.5 eq) dropwise over 45 minutes. Critical: Maintain internal temperature <5°C to prevent enolization side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of the starting bromide.

Phase 3: Quench & Isolation

-

Quench: Pour the reaction mixture into saturated NH₄Cl solution (aq) at 0°C. Note: Avoid HCl to prevent dehydration of the tertiary alcohol to the alkene (α-methylstyrene derivative).

-

Extraction: Extract 3x with Diethyl Ether. Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via Flash Column Chromatography (Silica Gel 60).

-

Mobile Phase: Gradient 0% → 10% EtOAc in Hexanes.

-

Target Fraction: The alcohol typically elutes after the non-polar impurities but before any diol byproducts.

-

Visualization: Synthetic Pathway & Logic

Figure 1: Selective synthesis pathway avoiding meta/para isomerization issues common in Friedel-Crafts routes.

Analytical Characterization (Validation)

To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures:

| Technique | Expected Signature | Diagnostic Value |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.5–7.2 (m, 4H, Ar-H)δ 1.60 (s, 6H, C(OH)(CH ₃)₂)δ 1.35 (s, 9H, C(CH ₃)₃) | The singlet at 1.60 ppm confirms the dimethyl carbinol moiety; the aromatic pattern confirms meta substitution. |

| ¹³C NMR | Quaternary C-OH (~72 ppm)Quaternary t-Bu (~34 ppm)Methyl signals (~31 ppm, ~29 ppm) | Distinguishes the tertiary alcohol carbon from potential alkene dehydration products. |

| IR Spectroscopy | Broad band ~3400 cm⁻¹ (O-H stretch)Strong bands ~2960 cm⁻¹ (C-H aliphatic) | Confirms presence of hydroxyl group and absence of carbonyl impurities. |

| Mass Spectrometry | [M-H₂O]⁺ peak often dominant due to facile dehydration of tertiary alcohols. | Verification of molecular mass (minus water). |

Applications in Drug Discovery & Material Science

Bioisosteric Replacement in SAR

In medicinal chemistry, the 3-tert-butylphenyl motif is often employed to fill hydrophobic pockets in receptor binding sites (e.g., GPCRs, Nuclear Receptors).

-

Role: The 2-propanol group acts as a polar anchor, capable of hydrogen bonding, while the meta-tert-butyl group provides steric bulk to lock conformation or exclude water from the binding site.

-

Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the meta position, while the tertiary alcohol is resistant to oxidation compared to primary/secondary alcohols, though it may undergo glucuronidation.

Fragrance & Agrochemical Intermediates

While the para isomer is famous for "Lily of the Valley" scents (Lilial), the meta isomer (this compound) is often investigated for:

-

Substantivity: The high molecular weight and lipophilicity improve the "fixative" properties of fragrance blends.

-

Differentiation: It offers "green," slightly more herbal notes compared to the floral para isomer.

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Tertiary alcohols can dehydrate if stored in acidic environments or at high temperatures.

-

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water due to high aquatic toxicity potential (common for lipophilic phenols/alcohols).

References

-

Preparation of tert-Butyl Alcohol Derivatives. Wikipedia. (General reactivity of tertiary alcohols). Link

-

Process for Preparing 2-methyl-3-(4-tert-butylphenyl)propanal (Isomer Analysis). Google Patents. (Discusses meta/para isomer separation challenges). Link

-

2-Phenyl-2-propanol Structure & Properties. PubChem. (Physicochemical data for the parent scaffold). Link

-

Synthesis of 3,5-di-tert-butylphenol and derivatives. ResearchGate. (Context on handling meta-tert-butyl benzene derivatives). Link

-

Friedel-Crafts Alkylation Selectivity. ChemRxiv. (Mechanisms of tert-butylation and isomer distribution). Link

An In-depth Technical Guide to the Safe Handling of 2-(3-Tert-butylphenyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safe handling and use of 2-(3-Tert-butylphenyl)-2-propanol. As a crucial intermediate in various synthetic applications, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from structurally similar compounds to offer a robust framework for risk assessment and management. It is imperative to note that a specific Safety Data Sheet (SDS) for 2-(3-Tert-butylphenyl)-2-propanol was not publicly available at the time of this writing. Therefore, the information herein is extrapolated from the known profiles of its isomers and related chemical structures.

Introduction: Understanding the Compound

2-(3-Tert-butylphenyl)-2-propanol is a tertiary alcohol characterized by a phenyl ring substituted with a tert-butyl group at the meta position and a 2-propanol group. This unique structure, featuring a sterically hindered aromatic system and a tertiary alcohol moiety, dictates its reactivity and physical properties. While its primary applications are in specialized organic synthesis, its structural motifs are of interest in medicinal chemistry and materials science. The absence of a dedicated safety profile necessitates a cautious and informed approach to its handling, grounded in the principles of chemical safety and analogy to well-characterized related compounds.

Physicochemical Properties: A Predictive Analysis

Based on data from its structural isomer, 2-(4-Tert-butylphenyl)propan-2-ol, and general principles of physical organic chemistry, the following properties can be anticipated for 2-(3-Tert-butylphenyl)-2-propanol[1]:

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₃H₂₀O | Based on chemical structure |

| Molecular Weight | 192.30 g/mol | Calculated from the molecular formula[1] |

| Appearance | Likely a solid at room temperature. | Analogy with similar aromatic alcohols. |

| Solubility | Expected to be sparingly soluble in water, but soluble in common organic solvents like ethanol, acetone, and diethyl ether. | The hydrophobic nature of the tert-butyl and phenyl groups dominates. |

| Boiling Point | Expected to be high, likely over 200°C. | High molecular weight and potential for hydrogen bonding. |

| Vapor Pressure | Expected to be low at room temperature. | Consistent with a high boiling point. |

Hazard Analysis: A Composite Assessment

Due to the lack of specific toxicological data for 2-(3-Tert-butylphenyl)-2-propanol, this hazard analysis is a composite assessment based on data from structurally related compounds, including tert-butyl phenols and other tertiary alcohols[2][3].

3.1. Health Hazards

-

Acute Toxicity: Based on related compounds, it should be considered harmful if swallowed [2][4]. Inhalation of vapors or dust may also be harmful, potentially causing respiratory irritation[2][5].

-

Skin Corrosion/Irritation: Direct contact may cause skin irritation[3]. Prolonged or repeated contact could lead to more severe irritation or dermatitis[2].

-

Serious Eye Damage/Irritation: Contact with eyes is likely to cause serious irritation, and potentially severe damage[2][3].

-

Sensitization: There is a potential for skin sensitization, as seen with some related phenolic compounds.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not equate to the absence of hazard, and caution is advised.

3.2. Physical and Chemical Hazards

-

Flammability: While likely a solid, if heated, it will melt and the liquid can be expected to be a combustible liquid. Vapors may form flammable mixtures with air if heated above its flashpoint[5].

-

Reactivity: The compound is a tertiary alcohol and is generally stable. However, it can react with strong oxidizing agents, strong acids, and acid chlorides[2]. It is crucial to avoid contact with incompatible materials.

Safe Handling and Storage: A Proactive Approach

A proactive and cautious approach is essential when handling 2-(3-Tert-butylphenyl)-2-propanol. The following protocols are based on best practices for handling similar chemical substances.

4.1. Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure[2].

-

Eyewash stations and safety showers must be readily accessible in the immediate work area[6].

4.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-(3-Tert-butylphenyl)-2-propanol:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes[7].

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves should be inspected for integrity before each use and changed frequently.

-

Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended[7].

4.3. General Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[2].

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored[2].

-

Contaminated clothing should be removed immediately and laundered before reuse.

4.4. Storage

-

Store in a tightly sealed, properly labeled container[2].

-

Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition[2][5].

-

Store separately from incompatible materials such as strong oxidizing agents and acids[2].

Experimental Workflows and Protocols

The following diagrams illustrate the logical flow for safe handling and emergency response.

Caption: A logical workflow for the safe handling of 2-(3-Tert-butylphenyl)-2-propanol.

Emergency Procedures: A Rapid Response Plan

In the event of an emergency, a swift and informed response is critical.

6.1. First Aid Measures

-

In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[2].

-

If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[2].

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

6.2. Fire and Explosion Response

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. A water spray can be used to cool fire-exposed containers[5].

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

6.3. Accidental Release Measures

-

Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: For large spills, evacuate the area and prevent the material from entering drains or waterways. Wear appropriate PPE and contain the spill. Contact your institution's environmental health and safety department for assistance with cleanup and disposal.

Caption: A flowchart outlining the immediate actions to take in case of an emergency.

Conclusion: A Commitment to Safety

The safe handling of 2-(3-Tert-butylphenyl)-2-propanol is achievable through a combination of informed risk assessment, diligent use of engineering controls and personal protective equipment, and a prepared emergency response plan. While the absence of a specific SDS for this compound presents a challenge, by leveraging data from structurally analogous chemicals, a robust safety framework can be established. Researchers, scientists, and drug development professionals are urged to treat this compound with the caution it deserves, always prioritizing safety in their experimental endeavors.

References

- Airgas. (2017, December 4). Safety Data Sheet: Tert-Butanol.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-tert-Butylphenol.

- Thermo Fisher Scientific. (2018, January 22). Safety Data Sheet: tert-Butanol.

- Sigma-Aldrich. (2025, November 7). Safety Data Sheet: 2,4-Di-tert-butylphenol.

- CPAchem. (2023, May 25). Safety data sheet: 2-Phenyl-2-propanol.

- Echemi. (n.d.). T-2-(3-(4-T-BU.-PHENYL)-2-ME-2-PROPENYL& Safety Data Sheets.

- Sasol. (2015, May 15). P-TERT-BUTYLPHENOL Safety Data Sheet.

- Echemi. (n.d.). trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 275717, 2-(4-Tert-butylphenyl)propan-2-ol.

- Sdfine. (n.d.). 4-TERT-BUTYLPHENOL Safety Data Sheet.

- Durham Technical Community College. (2014, September 18). 2-Methyl-2-propanol {tert-Butyl alcohol} cas75-65-0 SDS. Retrieved from Durham Technical Community College website.

- PubChem. (n.d.). 3-(3-tert-Butylphenyl)-2-methylpropanal.

Sources

Navigating the Safety Profile of 2-(3-Tert-butylphenyl)-2-propanol: A Technical Guide for Researchers

An In-Depth Guide for Scientists and Drug Development Professionals

Introduction: Understanding the Compound and the Data Gap

2-(3-Tert-butylphenyl)-2-propanol is a tertiary alcohol characterized by a phenyl ring substituted with a tert-butyl group at the meta (3-) position. As with any chemical entity in a research or drug development pipeline, a comprehensive understanding of its safety profile is a prerequisite for safe handling and use. This guide provides an in-depth analysis of the material safety considerations for this compound.

This guide is therefore built upon a synthesis of data from key structural analogs:

-

2-(4-Tert-butylphenyl)propan-2-ol: The para isomer of our target compound. Its physical and chemical properties are expected to be very similar.

-

2-Phenyl-2-propanol: The parent structure without the tert-butyl group.

-

2-tert-Butylphenol: A related compound that informs the potential hazards associated with the tert-butylated phenol moiety.

By analyzing the data from these surrogates, we can construct a robust and cautious safety framework for handling 2-(3-Tert-butylphenyl)-2-propanol.

Part 1: Physicochemical Properties and Inferred Hazard Profile

The molecular structure suggests that 2-(3-Tert-butylphenyl)-2-propanol is a solid or high-boiling point liquid at room temperature. The combination of a lipophilic tert-butyl group and a polar alcohol functional group will govern its solubility and biological interactions.

Inferred Physicochemical Characteristics

The properties of the highly similar para isomer (2-(4-Tert-butylphenyl)propan-2-ol) provide the best estimation for our target compound.

| Property | Inferred Value/Characteristic | Source (Analog) |

| Molecular Formula | C₁₃H₂₀O | PubChem[1] |

| Molecular Weight | 192.30 g/mol | PubChem[1] |

| Appearance | Likely a white to off-white solid or colorless liquid. | Inferred from related compounds[2] |

| Solubility | Practically insoluble in water; Soluble in organic solvents like ethanol. | Inferred from related compounds[2] |

| XLogP3 | ~3.3 | PubChem[1] |

The XLogP3 value of 3.3 suggests a moderate degree of lipophilicity, indicating that the compound could be absorbed through the skin and may bioaccumulate.

Anticipated Hazard Profile (GHS Classification)

Based on analogs, a precautionary hazard classification for 2-(3-Tert-butylphenyl)-2-propanol should be assumed until specific data is generated.

| Hazard Class | Anticipated Classification | Rationale based on Analog Data |

| Acute Oral Toxicity | Warning: Harmful if swallowed. | 2-Phenyl-2-propanol is classified as harmful if swallowed.[3][4] |

| Skin Corrosion/Irritation | Warning: Causes skin irritation. | Analogs like 2-tert-butylphenol are known to cause skin burns or irritation.[5] |

| Serious Eye Damage/Irritation | Danger: Causes serious eye damage/irritation. | Alcohols and phenols can be severe eye irritants. 2-tert-butylphenol is corrosive to eyes.[5] |

| Flammability | Warning: Combustible liquid. | While likely a solid, if heated it would be a combustible liquid with a relatively high flash point.[2][4] |

| Aquatic Toxicity | Warning: Toxic to aquatic life with long-lasting effects. | Many substituted phenols exhibit aquatic toxicity. |

Part 2: The Hierarchy of Controls: A Framework for Safe Handling

The most effective approach to ensuring safety is to follow the hierarchy of controls. This framework prioritizes the most effective control measures down to the least effective.

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The First Line of Defense

-

Primary Containment: All handling of 2-(3-Tert-butylphenyl)-2-propanol, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is the most critical step to prevent inhalation of any dust or vapors.

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour to prevent the accumulation of vapors.

Administrative Controls: Standard Operating Procedures (SOPs)

A detailed, substance-specific SOP is required.

-

Designated Area: Clearly mark an area within the lab for the handling of this compound.

-

Access Restriction: Only trained personnel authorized to work with this substance should be allowed in the designated area.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3]

-

Waste Disposal: All waste materials, including contaminated gloves, wipes, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for engineering or administrative controls but is essential as the last line of defense.

-

Hand Protection: Wear chemically resistant gloves. Nitrile or neoprene gloves are a suitable starting point. Always inspect gloves for tears or holes before use and dispose of them properly after handling.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn if there is a risk of splashing.[5]

-

Skin and Body Protection: A flame-retardant lab coat should be worn and kept buttoned. Ensure full-length pants and closed-toe shoes are worn.

-

Respiratory Protection: Respiratory protection is generally not required if work is conducted within a certified chemical fume hood.[5] If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Part 3: Experimental Protocols for Safe Use

Workflow for Weighing and Solution Preparation

Caption: Step-by-step workflow for safe handling and solution preparation.

Detailed Methodology:

-

Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh paper/boat, glassware, solvent, vortexer/stir plate) is present and the fume hood sash is at the appropriate working height.

-

Weighing: Tare the balance with the weigh vessel. Carefully transfer the desired amount of 2-(3-Tert-butylphenyl)-2-propanol to the vessel. Close the primary container immediately.

-

Solubilization: Place the weigh vessel containing the compound into the secondary container (e.g., a beaker or flask) that will be used for dissolution. Slowly add the desired solvent to the compound.

-

Mixing: Cap the container securely before removing it from the fume hood for mixing (e.g., vortexing or stirring).

-

Cleanup: Wipe down the spatula and any surfaces in the fume hood with a solvent-dampened cloth. Dispose of the cloth and any contaminated weigh paper as solid hazardous waste.

Part 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5] |

| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show them the container or label.[3] |

Spill Response:

-

Evacuate: Alert others in the area and evacuate non-essential personnel.

-

Control: If flammable solvents are involved, remove all sources of ignition.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

-

Clean: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Conclusion

While lacking a specific MSDS, a robust safety protocol for 2-(3-Tert-butylphenyl)-2-propanol can be effectively established by applying the principles of chemical analogy and the hierarchy of controls. Researchers and drug development professionals must treat this compound with caution, assuming it to be harmful if swallowed, a skin and severe eye irritant, and potentially toxic to aquatic life. Adherence to engineering controls, strict administrative procedures, and consistent use of appropriate PPE are paramount to ensuring a safe research environment. This proactive and informed approach to safety is fundamental to responsible scientific practice.

References

-

CPAchem Ltd. (2023). Safety data sheet according to 1907/2006/EC, Article 31: 2-Phenyl-2-propanol. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 275717, 2-(4-Tert-butylphenyl)propan-2-ol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Information on alpha,alpha-dimethyl benzyl alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

Sources

A Technical Guide to the Potential Research Applications of 2-(3-Tert-butylphenyl)-2-propanol: A Versatile Chemical Intermediate

Executive Summary: 2-(3-Tert-butylphenyl)-2-propanol is a tertiary benzylic alcohol characterized by the presence of a sterically hindering tert-butyl group on the phenyl ring. While not extensively studied for direct applications, its molecular architecture presents significant opportunities for research and development across several scientific domains. This guide elucidates its potential as a pivotal intermediate in synthetic chemistry for creating novel alkenes and functionalized molecules. Furthermore, it explores its prospective roles as a scaffold in medicinal chemistry, leveraging the known pharmacophoric contributions of the tert-butylphenyl moiety, and as a precursor to monomers for specialty polymers in materials science. Detailed synthetic and analytical protocols are provided to facilitate the exploration of these applications.

Chemical Profile of 2-(3-Tert-butylphenyl)-2-propanol

Molecular Structure and Physicochemical Properties

2-(3-Tert-butylphenyl)-2-propanol possesses a unique combination of a tertiary alcohol and a bulky, lipophilic tert-butyl group positioned meta on the aromatic ring. This structure dictates its reactivity and potential utility. The tertiary alcohol group is a key functional handle for a variety of chemical transformations, while the tert-butyl group provides steric bulk and influences the electronic properties of the phenyl ring.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O | [1] |

| Molecular Weight | 192.30 g/mol | [1] |

| IUPAC Name | 2-(3-tert-butylphenyl)propan-2-ol | [1] |

| CAS Number | 100159-62-6 (for the 3-isomer) | Inferred from structural nomenclature |

| Predicted XLogP3 | 3.3 | [1] |

| Appearance | Likely a solid or high-boiling liquid | Inferred from similar compounds[2] |

Synthesis Pathway: Grignard Reaction

The most direct and established method for synthesizing tertiary alcohols like 2-(3-Tert-butylphenyl)-2-propanol is the Grignard reaction.[3][4] This involves the nucleophilic addition of a Grignard reagent to a ketone. For this specific molecule, the reaction would proceed between 3-tert-butylacetophenone and methylmagnesium bromide.[2][5]

}

Figure 1: Synthesis of 2-(3-Tert-butylphenyl)-2-propanol via Grignard reaction.

Experimental Protocol: Synthesis

Objective: To synthesize 2-(3-Tert-butylphenyl)-2-propanol from 3-tert-butylacetophenone and methylmagnesium bromide.

Materials:

-

3-tert-butylacetophenone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer. Flame-dry all glassware before use.

-

Reagent Addition: Add 3-tert-butylacetophenone to the flask and dissolve it in anhydrous diethyl ether.

-

Grignard Addition: Cool the flask in an ice bath. Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the ketone. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).

-

Quenching: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the excess Grignard reagent and the alkoxide intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two additional portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the ether solution over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

Potential Application in Synthetic Chemistry

As a tertiary benzylic alcohol, 2-(3-Tert-butylphenyl)-2-propanol is a valuable precursor for creating more complex molecules. Its primary reactivity centers on the hydroxyl group, which can be eliminated or substituted.

Dehydration to Synthesize Novel Alkenes

Tertiary alcohols readily undergo acid-catalyzed dehydration to form alkenes.[6][7][8] In this case, the reaction would yield 2-(3-tert-butylphenyl)propene. This dehydration typically proceeds through a stable tertiary benzylic carbocation intermediate via an E1 mechanism.[6][7]

The resulting alkene, 2-(3-tert-butylphenyl)propene, is a potentially valuable monomer. The bulky tert-butyl group could impart unique properties to polymers, such as increased thermal stability and altered solubility.

}

Figure 2: Workflow for dehydration and subsequent polymerization.

Experimental Protocol: Dehydration

Objective: To synthesize 2-(3-tert-butylphenyl)propene via acid-catalyzed dehydration.

Materials:

-

2-(3-Tert-butylphenyl)-2-propanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Toluene

-

Sodium bicarbonate solution

-

Anhydrous calcium chloride (CaCl₂)

-

Distillation apparatus

Procedure:

-

Reaction Setup: Place the starting alcohol in a round-bottom flask suitable for distillation. Add a catalytic amount of concentrated H₂SO₄ or H₃PO₄.

-

Heating: Heat the mixture gently. The alkene product will co-distill with water as it is formed.[9] The reaction temperature for tertiary alcohols is typically mild, ranging from 25-80°C.[6][9]

-

Collection: Collect the distillate in a flask cooled in an ice bath.

-

Workup: Transfer the distillate to a separatory funnel. Wash with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

Drying and Purification: Dry the organic layer over anhydrous CaCl₂, filter, and purify the resulting alkene by fractional distillation.

Potential Application in Medicinal Chemistry

The structural motifs within 2-(3-Tert-butylphenyl)-2-propanol are highly relevant to drug design. The tert-butylphenyl group, in particular, is a common feature in many bioactive molecules.

Rationale: The Role of the Tert-Butylphenyl Moiety

The tert-butyl group is a powerful tool in medicinal chemistry for several reasons:[10]

-

Metabolic Shielding: Its steric bulk can hinder enzymatic degradation at nearby sites on the molecule, increasing the drug's half-life and bioavailability.[10][11]

-

Receptor Selectivity: The defined size and shape of the group can enhance binding affinity and selectivity for a specific receptor's binding pocket, while preventing binding to off-target receptors.[10]

-

Lipophilicity Modulation: As a lipophilic group, it can be used to fine-tune a drug candidate's solubility and membrane permeability.[10][12]

-

Conformational Locking: It can lock a flexible molecule into a specific bioactive conformation, thereby increasing its potency.[10]

The tert-butyl group is present in numerous drugs, where it often serves to increase potency or improve the pharmacokinetic profile.[11] Therefore, 2-(3-Tert-butylphenyl)-2-propanol can be considered a valuable scaffold or building block for creating a library of compounds for biological screening.

Proposed Research Workflow for Biological Screening

A systematic approach is required to explore the potential bioactivity of derivatives of 2-(3-Tert-butylphenyl)-2-propanol.

}

Figure 3: Research workflow for drug discovery applications.

Potential Application in Materials Science

The molecular structure suggests utility in the development of advanced materials.

Monomer for Specialty Polymers

As discussed in Section 2.1, the dehydration product, 2-(3-tert-butylphenyl)propene, is an analog of styrene. Polymerization of this monomer could lead to a polymer with properties distinct from polystyrene. The bulky tert-butyl side group would likely:

-

Increase the Glass Transition Temperature (Tg): The steric hindrance would restrict chain mobility, leading to a more rigid and thermally stable polymer.

-

Modify Solubility: The non-polar tert-butyl group would enhance solubility in non-polar organic solvents.

-

Alter Mechanical Properties: The bulky groups could impact the material's tensile strength, brittleness, and flexibility.

These properties could make the resulting polymer suitable for applications requiring high thermal resistance or specific optical properties. The polymerization can be initiated using standard methods for vinyl monomers, such as free-radical, cationic, or Ziegler-Natta catalysis.[13][14]

Conclusion and Future Directions

2-(3-Tert-butylphenyl)-2-propanol, while not a widely commercialized end-product, stands out as a chemical intermediate with significant untapped potential. Its synthesis is straightforward, and its structure offers multiple avenues for research. The most promising applications lie in its use as a precursor to novel alkenes for polymer science and as a foundational scaffold for generating libraries of new chemical entities for drug discovery. Future research should focus on the systematic synthesis of derivatives and the thorough characterization of their physical, chemical, and biological properties.

References

-

Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Available from: [Link]

-

Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Available from: [Link]

-

Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Available from: [Link]

-

Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Available from: [Link]

-

Meador, R. I. L., Anderson, R. E., & Chisholm, J. D. (2021). Tandem elimination-oxidation of tertiary benzylic alcohols with an oxoammonium salt. Organic & Biomolecular Chemistry, 19(30), 6673-6676. Available from: [Link]

-

Unacademy. (n.d.). Mechanism of dehydration explained. Available from: [Link]

-

ResearchGate. (n.d.). Reactions of secondary and tertiary benzylic alcohols bearing electron-neutral and electron-withdrawing substituents. Available from: [Link]

-

Reactory. (n.d.). Dehydration of Alcohols. Available from: [Link]

-

SATHEE. (n.d.). Chemistry Dehydration Of Alcohols. Available from: [Link]

-

Quora. (2017, October 16). What is the mechanism for the dehydration of tertiary alcohols?. Available from: [Link]

-

Phantom Plastics. (n.d.). Improving synthetic hindered phenol antioxidants: learning from vitamin E. Available from: [Link]

-

Pearson. (2024, August 13). Reactions at Benzylic Positions: Videos & Practice Problems. Available from: [Link]

-

MDPI. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available from: [Link]

-

SciELO. (n.d.). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Available from: [Link]

-

Hypha Discovery Blogs. (2022, May 19). Metabolism of t-butyl groups in drugs. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Available from: [Link]

-

Grignard Reaction. (n.d.). Grignard Reaction. Available from: [Link]

-

PubMed. (2015, March 15). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Available from: [Link]

-

PubChem - NIH. (n.d.). 2-(4-Tert-butylphenyl)propan-2-ol. Available from: [Link]

-

Quora. (2020, August 21). How will you prepare tert-Butyl alcohol with the help of the Grignard reaction?. Available from: [Link]

-

ResearchGate. (2025, August 29). Inside Cover: Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). Available from: [Link]

-

ACS Publications. (n.d.). Propene Polymerization with Catalyst Mixtures Containing Different ansa-Zirconocenes: Chain Transfer to Alkylaluminum Cocatalysts and Formation of Stereoblock Polymers. Available from: [Link]

-

Collection of Czechoslovak Chemical Communications. (2003). Polymerization of Propene with Modified Constrained Geometry Complexes. Available from: [Link]

-

The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. (n.d.). Available from: [Link]

-

Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Available from: [Link]

- Google Patents. (n.d.). US20120071696A1 - Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.

-

Wikipedia. (n.d.). 2-Phenyl-2-propanol. Available from: [Link]

Sources

- 1. 2-(4-Tert-butylphenyl)propan-2-ol | C13H20O | CID 275717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mechanism of dehydration explained [unacademy.com]

- 8. Dehydration of Alcohols | Reactory [reactory.app]

- 9. quora.com [quora.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 14. CCCC 2003, Volume 68, Issue 6, Abstracts pp. 1119-1130 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

stability and storage conditions for 2-(3-Tert-butylphenyl)-2-propanol

Stability and Storage Protocol: 2-(3-Tert-butylphenyl)-2-propanol

Technical Guide for Research & Development

Executive Summary

2-(3-Tert-butylphenyl)-2-propanol (CAS: 106594-40-5) is a tertiary benzylic alcohol prone to acid-catalyzed dehydration and oxidative degradation. Its stability profile is defined by the steric hindrance of the tert-butyl group and the electronic activation of the benzylic position.

Core Recommendation: Store at 2–8°C (short-term) or -20°C (long-term >6 months) under an inert atmosphere (Argon/Nitrogen). Use amber glass vials with PTFE-lined caps to prevent moisture ingress and photolytic degradation. Avoid all contact with acidic media, including trace acid on glassware surfaces, which catalyzes rapid conversion to the alkene.

Chemical Identity & Physicochemical Profile

Understanding the structural basis of instability is prerequisite to effective storage.

| Property | Specification |